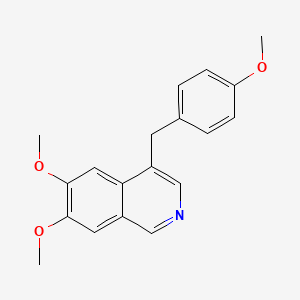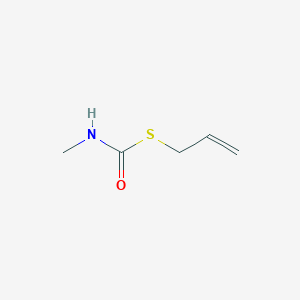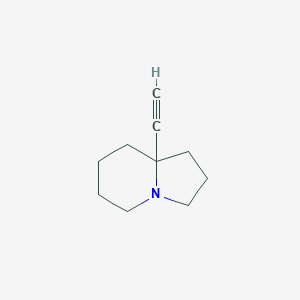
5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a hydroxy group at the 5th position, a methylthio group at the 4th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Preparation of Intermediates: Synthesis of key intermediates through controlled reactions.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Functional Group Introduction: Introduction of the hydroxy and methylthio groups using specific reagents and conditions.
Purification: Purification of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-5-methoxydimethyltryptamine: A compound with similar structural features but different biological activities.
Pyrimidopyrimidines: Compounds with similar bicyclic structures but different functional groups and properties.
Uniqueness
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylthio groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
64178-80-9 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
5-hydroxy-4-methylsulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3 |
Clave InChI |
CMVHCNSUWVAWLZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


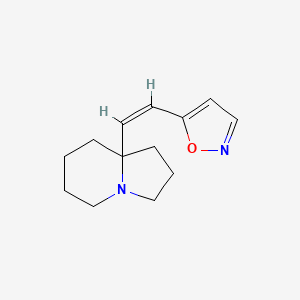
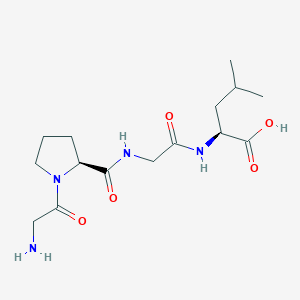
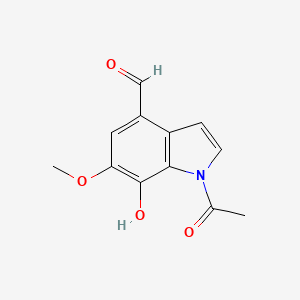
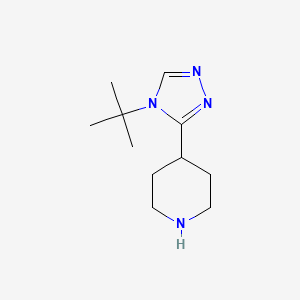
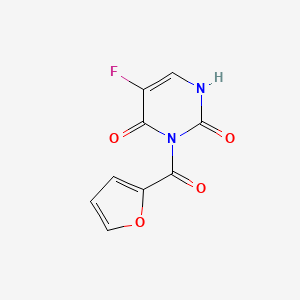
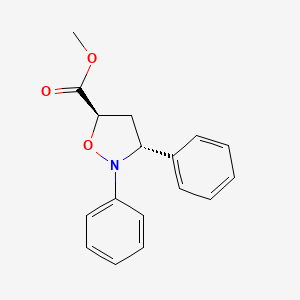

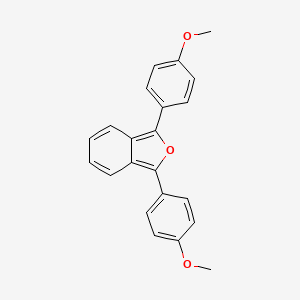
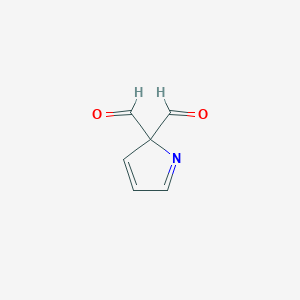
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
